(R)-tert-butyl 1-(7-(but-2-ynyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-ylcarbamate
CAS No.: 666816-91-7
Cat. No.: VC0192866
Molecular Formula: C20H18N6O3
Molecular Weight: 390.40
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 666816-91-7 |
|---|---|
| Molecular Formula | C20H18N6O3 |
| Molecular Weight | 390.40 |
| IUPAC Name | tert-butyl N-[(3R)-1-(7-but-2-ynyl-3-methyl-2,6-dioxopurin-8-yl)piperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C20H28N6O4/c1-6-7-11-26-14-15(24(5)18(28)23-16(14)27)22-17(26)25-10-8-9-13(12-25)21-19(29)30-20(2,3)4/h13H,8-12H2,1-5H3,(H,21,29)(H,23,27,28)/t13-/m1/s1 |
| SMILES | CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)NC2=O)C |
Introduction
Chemical Structure and Properties
Structural Features
The compound (R)-tert-butyl 1-(7-(but-2-ynyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-ylcarbamate possesses a complex molecular architecture built upon a purine ring system. The purine core consists of a fused pyrimidine and imidazole ring system, which is further modified with carbonyl groups at positions 2 and 6, creating a xanthine-type structure. At position 3 of the purine ring, a methyl group is attached, while position 7 bears a but-2-ynyl group containing a triple bond. Position 8 of the purine is connected to a piperidine ring, creating a key junction in the molecule's architecture. The piperidine ring features a stereospecific (R)-configuration at position 3, where a carbamate group is attached. This carbamate consists of a nitrogen atom bonded to a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and other areas of organic chemistry requiring temporary protection of amine functionalities.
The stereochemistry at the piperidine-3-position is particularly significant, as it introduces chirality into the molecule. The R-configuration indicates a specific three-dimensional arrangement of atoms that differs from its S-enantiomer, which appears as a related compound in pharmaceutical research . This stereochemical feature likely influences the compound's ability to interact with biological targets in a stereospecific manner. The but-2-ynyl group at position 7 introduces a linear alkyl chain with an internal triple bond, adding structural rigidity and potential for further chemical modifications. The presence of multiple nitrogen atoms, carbonyl groups, and the alkyne functionality creates numerous sites for hydrogen bonding, dipole-dipole interactions, and π-interactions, all of which can influence the compound's physical properties and biological activities.
Physical and Chemical Properties
The physical and chemical properties of (R)-tert-butyl 1-(7-(but-2-ynyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-ylcarbamate are summarized in Table 1. This compound exists as a solid at room temperature, with physical characteristics typical of complex organic molecules containing multiple functional groups. Its molecular weight of 390.40 g/mol places it in the mid-range for drug-like molecules, according to Lipinski's rule of five, which suggests that compounds with molecular weights below 500 g/mol generally exhibit better oral bioavailability. The presence of multiple hydrogen bond donors and acceptors in the molecule affects its solubility profile, likely making it more soluble in polar organic solvents than in water.
Table 1: Physical and Chemical Properties of (R)-tert-butyl 1-(7-(but-2-ynyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-ylcarbamate
| Property | Value | Reference |
|---|---|---|
| CAS Number | 666816-91-7 | |
| Molecular Formula | C20H18N6O3 | |
| Molecular Weight | 390.40 g/mol | |
| Physical State | Solid | |
| IUPAC Name | tert-butyl N-[(3R)-1-(7-but-2-ynyl-3-methyl-2,6-dioxopurin-8-yl)piperidin-3-yl]carbamate | |
| Standard InChI | InChI=1S/C20H28N6O4/c1-6-7-11-26-14-15(24(5)18(28)23-16(14)27)22-17(26)25-10-8-9-13(12-25)21-19(29)30-20(2,3)4/h13H,8-12H2,1-5H3,(H,21,29)(H,23,27,28)/t13-/m1/s1 | |
| SMILES | CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)NC2=O)C | |
| Purity | > 95% | |
| PubChem Compound ID | 11546173 |
The chemical reactivity of this compound is governed by its functional groups. The purine ring system, with its multiple nitrogen atoms, can participate in acid-base reactions, while the carbonyl groups at positions 2 and 6 can undergo nucleophilic additions. The triple bond in the but-2-ynyl group represents a site for potential additions, reductions, or cycloaddition reactions. The tert-butyl carbamate group is acid-labile and can be cleaved under acidic conditions to reveal a free amine at the piperidine-3-position. This deprotection reaction is particularly important in synthetic contexts, as it allows for further modifications at this position. The compound's stability is likely influenced by the presence of the purine ring system, which confers a certain degree of aromaticity and structural rigidity.
Relationship to Linagliptin and Pharmaceutical Relevance
Structural Relationship to Linagliptin
The stereochemistry at the piperidine-3-position is a crucial aspect of this relationship. Linagliptin features an (R)-configuration at this position, which is essential for its biological activity as a DPP-4 inhibitor. The compound under discussion shares this stereochemical feature, suggesting potential similarities in binding orientation when interacting with biological targets. The presence of the tert-butyl carbamate group in our compound indicates it may be a protected intermediate in the synthetic pathway leading to Linagliptin or related compounds. During pharmaceutical synthesis, such protecting groups are typically removed to reveal functional groups that can participate in further reactions or contribute directly to the drug's pharmacological properties. The structural relationship between these compounds highlights the importance of careful stereochemical control and specific functional group arrangements in the development of effective pharmaceutical agents .
Pharmaceutical Context and Applications
Based on its structural features and relationship to Linagliptin, the compound (R)-tert-butyl 1-(7-(but-2-ynyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-ylcarbamate likely serves primarily as a synthetic intermediate or reference standard in pharmaceutical research and development. The search results indicate that this compound is available for research purposes, with the specified notation "For research use only. Not for human or veterinary use." This designation clearly positions the compound as a research tool rather than an active pharmaceutical ingredient (API) intended for therapeutic applications. In the pharmaceutical industry, such compounds are essential for developing and validating synthetic routes, establishing analytical methods, and investigating structure-activity relationships.
Related Compounds and Structural Analogs
The search results reveal several compounds structurally related to (R)-tert-butyl 1-(7-(but-2-ynyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-ylcarbamate. One notable analog is the S-enantiomer, tert-butyl (S)-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate (CAS No. 668273-74-3), which differs only in the stereochemistry at the piperidine-3-position . This enantiomeric relationship highlights the importance of chirality in pharmaceutical compounds, as different enantiomers can exhibit markedly different biological activities. Another related compound mentioned in the search results is (R)-tert-Butyl (1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate (CAS No. 668273-75-4), which includes an additional quinazoline moiety, making it more structurally similar to Linagliptin.
The search results also list numerous other related compounds with variations in the substitution pattern of the purine ring system. These include compounds with modifications such as:
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Replacement of the but-2-ynyl group with other substituents
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Addition of functional groups at different positions on the purine ring
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Modification or removal of the tert-butyl carbamate group
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Introduction of additional ring systems or functional groups
Table 2 presents a comparison of selected structural analogs mentioned in the search results, highlighting their molecular formulas, weights, and key structural differences.
Table 2: Comparison of Selected Structural Analogs
These structural variations create a family of related compounds that can be studied collectively to understand structure-activity relationships in the context of DPP-4 inhibition or other biological activities. The diversity of these analogs allows researchers to explore how specific structural elements contribute to properties such as potency, selectivity, metabolic stability, and pharmacokinetics. This systematic exploration of chemical space is a fundamental approach in medicinal chemistry and drug discovery, potentially leading to the identification of novel drug candidates with improved therapeutic profiles .
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